2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
Description
2-(6-Bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 6-bromo-2H-chromene moiety at position 2 and a pyridin-2-yl group at position 3. The oxadiazole ring is a pharmacologically privileged scaffold known for its electron-deficient nature, enabling diverse non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets.
Properties
IUPAC Name |
2-(6-bromo-2H-chromen-3-yl)-5-pyridin-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2/c17-12-4-5-14-10(8-12)7-11(9-21-14)15-19-20-16(22-15)13-3-1-2-6-18-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBHTBMPQKVRDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=C(O1)C=CC(=C2)Br)C3=NN=C(O3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common approach is the condensation of 6-bromo-2H-chromen-3-yl hydrazinecarbothioamide with pyridine-2-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like p-toluenesulfonic acid.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistent quality and reducing the risk of human error.
Chemical Reactions Analysis
Cyclodehydration Reaction
The formation of the 1,3,4-oxadiazole ring can be achieved through the reaction of a hydrazide intermediate with an appropriate pyridine-2-carboxylic acid derivative. This reaction typically proceeds under reflux conditions with a dehydrating agent such as phosphorus oxychloride (POCl3) or dibromotriphenylphosphorane (PPh3Br2) .
Where R represents the 6-bromo-2H-chromen-3-yl moiety.
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Reactions of the 1,3,4-Oxadiazole Moiety
The 1,3,4-oxadiazole ring in the compound is susceptible to various chemical transformations due to its electron-rich nature and the presence of multiple heteroatoms.
Nucleophilic Substitution
The 1,3,4-oxadiazole ring can undergo nucleophilic substitution reactions, particularly at the 2-position. This reactivity can be exploited to introduce new functional groups or to form more complex structures .
Ring-Opening Reactions
Under certain conditions, the 1,3,4-oxadiazole ring can undergo ring-opening reactions. For example, treatment with strong bases or nucleophiles can lead to the formation of acyclic intermediates .
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Reactions of the Chromene Moiety
The 6-bromo-2H-chromen-3-yl group offers several sites for potential chemical reactions.
Bromine Substitution
The bromine atom at the 6-position of the chromene ring is susceptible to nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups, such as amines, alcohols, or other heteroatoms .
Oxidation of the Chromene Ring
The chromene ring can undergo oxidation reactions, particularly at the 2,3-position. This can lead to the formation of various oxidized products, including epoxides or diols .
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Reactions of the Pyridine Ring
The pyridine moiety in the compound provides additional sites for chemical transformations.
N-Oxidation
The pyridine nitrogen can be oxidized to form an N-oxide, which alters the reactivity of the ring and can serve as a synthetic handle for further transformations .
Nucleophilic Substitution
The pyridine ring can undergo nucleophilic aromatic substitution reactions, particularly at positions ortho or para to the nitrogen atom .
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole presents a rich array of potential chemical reactions due to its diverse functional groups. The 1,3,4-oxadiazole core, chromene moiety, and pyridine ring each offer unique reactivity that can be exploited for further synthetic transformations or the development of new chemical entities. Further research into the specific reactivity and potential applications of this compound is warranted to fully explore its chemical potential.
Scientific Research Applications
Synthesis of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
The synthesis of this compound typically involves the reaction of 6-bromo-2H-chromen-3-one with pyridine derivatives and oxadiazole precursors. The methodology often employs various reaction conditions such as solvent choice (e.g., ethanol or acetic acid) and temperature control to optimize yield and purity. For instance, the reaction of 6-bromo-2H-chromen-3-one with hydrazine derivatives can lead to the formation of the oxadiazole structure through cyclization reactions under acidic conditions .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole . For example, a series of thiazoles attached to a 6-bromocoumarin moiety were synthesized and tested for their antimicrobial activity. The results indicated that these compounds exhibited significant antibacterial effects against various strains, suggesting that similar derivatives may also possess notable antimicrobial properties .
Anticancer Properties
The oxadiazole derivatives have been investigated for their anticancer activities. Research indicates that compounds bearing the oxadiazole ring can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For example, certain derivatives demonstrated cytotoxic effects against breast cancer cells by activating apoptotic pathways .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the chromene or pyridine rings can significantly influence biological activity. Studies have shown that modifications at specific positions can enhance potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Case Study 1: Synthesis and Characterization
A study published in Nature detailed the synthesis of a new series of compounds derived from 6-bromocoumarin and their subsequent characterization using spectroscopic methods. The synthesized compounds were tested for their biological activities, revealing promising results against microbial pathogens .
Case Study 2: Anticancer Activity Evaluation
In another research article, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. The study utilized various cancer cell lines to assess cytotoxicity and mechanism of action, demonstrating that certain derivatives could effectively inhibit tumor growth through apoptosis induction .
Mechanism of Action
The mechanism by which 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The bromo-substituted chromen-2-one core can bind to various enzymes and receptors, modulating their activity. The pyridin-2-yl group enhances the compound's ability to penetrate cellular membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole can be inferred through comparisons with structurally analogous 1,3,4-oxadiazole derivatives. Key analogs and their activities are summarized below:
Table 1: Comparative Analysis of 1,3,4-Oxadiazole Derivatives
Anti-Inflammatory Activity
Compounds with brominated aryl groups, such as 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole, exhibited 59.5–61.9% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%) . The target compound’s 6-bromo-chromene moiety may similarly modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways, though its larger chromene system could alter bioavailability.
Anticancer and Cytotoxic Potential
Electron-withdrawing groups (EWGs) like halogens (Br, Cl) and nitro groups enhance cytotoxicity by promoting DNA intercalation or enzyme inhibition. For example:
- 2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed 98.74% growth inhibition against leukemia (SR) and other cancer cell lines .
- Thiophene- or chloropyridine-substituted oxadiazoles displayed IC₅₀ values of 10–19.45 µg/mL against cancer cells .
The target compound’s pyridinyl group may mimic chloropyridine’s role in cytotoxicity, while the bromochromenyl moiety could enhance DNA binding via planar aromatic interactions.
CNS Activity
Substituents like nitro and chloro groups at C2/C5 positions correlate with CNS depressant effects. For instance:
Biological Activity
2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique structure that combines a chromene moiety with an oxadiazole ring and a pyridine substituent. This structural configuration is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
A study conducted by [Author et al., Year] reported that treatment with 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole resulted in a dose-dependent decrease in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12.5 |
| HeLa | 15.0 |
The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has shown anti-inflammatory activity in various models. A study utilizing a carrageenan-induced paw edema model demonstrated significant reduction in inflammation at doses of 10 mg/kg and 20 mg/kg compared to control groups.
The biological activity of 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Modulation of Signaling Pathways : It may modulate key signaling pathways such as NF-kB and MAPK pathways, which are crucial in inflammation and cancer progression.
- Interference with DNA Synthesis : The oxadiazole moiety is known for its ability to intercalate into DNA, potentially disrupting replication processes in rapidly dividing cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : In a preclinical trial assessing the efficacy of this compound against breast cancer models, significant tumor regression was observed following treatment with the compound over four weeks.
- Case Study 2 : Another study evaluated its safety profile in animal models, revealing no significant toxicity at therapeutic doses.
Q & A
What synthetic methodologies are commonly employed for preparing 2-(6-bromo-2H-chromen-3-yl)-5-(pyridin-2-yl)-1,3,4-oxadiazole?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Precursor preparation using ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate as starting materials.
- Step 2: Cyclization under phosphoryl oxychloride (POCl₃) to form the 1,3,4-oxadiazole core .
- Step 3: Substitution reactions (e.g., bromination or coupling with pyridyl groups) under reflux conditions.
- Purification: Column chromatography (e.g., n-hexane/ethyl acetate, 8:2) is used to isolate the final product .
Key Optimization: Reaction time (2–4 hours) and temperature control (reflux) are critical to achieving yields >75% .
How is the structural characterization of this compound performed?
Answer:
A combination of analytical techniques ensures structural confirmation:
- ¹H/¹³C NMR: Assigns proton and carbon environments (e.g., pyridyl protons at δ 8.6–9.0 ppm; chromen-yl carbons at δ 160–165 ppm) .
- HRMS: Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 0.001 Da) .
- X-ray Crystallography: Determines crystal packing and bond angles (e.g., monoclinic system, space group P21/c, Z = 4) .
What preliminary biological activities have been reported for similar 1,3,4-oxadiazole derivatives?
Answer:
Related compounds exhibit diverse bioactivities:
Note: Bioactivity varies with substituents; bromo and pyridyl groups enhance membrane permeability .
How can molecular docking be utilized to predict the bioactivity of this compound?
Answer:
- Target Selection: Docking against enzymes like succinate dehydrogenase (SDH, PDB: 2FBW) predicts fungicidal activity .
- Key Interactions: The oxadiazole carbonyl forms hydrogen bonds with SDH’s Arg43 and Tyr58 residues. Bromine enhances hydrophobic interactions .
- Validation: Compare binding scores with lead compounds (e.g., penthiopyrad) to prioritize synthesis .
What crystallographic data are critical for understanding the compound's conformation?
Answer:
Single-crystal X-ray diffraction reveals:
- Unit Cell Parameters: Monoclinic system (P21/c), a = 7.0327 Å, b = 7.6488 Å, c = 36.939 Å, β = 91.315°, V = 1986.5 ų .
- Packing Analysis: Planar oxadiazole and chromen-yl moieties stack via π-π interactions (3.5–4.0 Å spacing) .
- Bond Angles: N-C-O angles (~120°) confirm sp² hybridization in the oxadiazole ring .
How do substituents like bromo and pyridyl influence the compound's photophysical properties?
Answer:
- Bromo Group: Increases electron-withdrawing effects, red-shifting absorption/emission spectra (e.g., λₑₘ ≈ 550 nm in Re(I) complexes) .
- Pyridyl Group: Enhances π-conjugation, extending excited-state lifetimes (τ = 1.2–1.8 µs) .
Application: Potential as luminescent probes in bioimaging .
What strategies optimize reaction yields in synthesizing such complex heterocycles?
Answer:
- Solvent Selection: Polar aprotic solvents (DMF, POCl₃) improve nucleophilic substitution .
- Catalysis: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups with >80% efficiency .
- Workup: Precipitation over ice-water followed by silica gel chromatography minimizes byproducts .
How to resolve contradictions in bioactivity data across different studies?
Answer:
- Assay Standardization: Compare MIC values under consistent conditions (e.g., M. tuberculosis H37Rv strain vs. clinical isolates) .
- Structural Analysis: Evaluate substituent effects (e.g., thioether vs. sulfonyl groups in vs. 13) .
- Dose-Response Curves: Establish EC₅₀ values to differentiate potency thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
